molecular formula C5H4N2OS2 B14050574 4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one

4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one

Cat. No.: B14050574
M. Wt: 172.2 g/mol
InChI Key: RXQIMJCONCNKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one is a heterocyclic compound that features a fused thiazole and thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one typically involves the condensation of appropriate thiazole and thiazine precursors under specific reaction conditions. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde or ketone in the presence of a catalyst, such as acetic acid, under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of DNA gyrase in bacteria or modulation of signaling pathways in cancer cells .

Comparison with Similar Compounds

    Thiazole: A simpler heterocyclic compound with a single thiazole ring.

    Thiazine: Another related compound with a single thiazine ring.

    Thiazolo[4,5-b]pyridine: A compound with a fused thiazole and pyridine ring system.

Uniqueness: 4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one is unique due to its fused thiazole and thiazine rings, which confer distinct electronic and steric properties. These properties enhance its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C5H4N2OS2

Molecular Weight

172.2 g/mol

IUPAC Name

4H-[1,3]thiazolo[5,4-b][1,4]thiazin-5-one

InChI

InChI=1S/C5H4N2OS2/c8-3-1-9-5-4(7-3)6-2-10-5/h2H,1H2,(H,7,8)

InChI Key

RXQIMJCONCNKFO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)SC=N2

Origin of Product

United States

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